5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine
Overview
Description
5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is an organic compound with the molecular formula C12H9Br2NO2 It is a brominated derivative of pyridine, featuring both bromine and methoxy groups attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with o-methoxyphenol.
Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The acetylated product undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield 5-bromo-2-methoxyphenol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and methoxy groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler analogue with only one bromine and methoxy group.
5-Bromo-2-(4-bromophenyl)pyridine: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and physical properties compared to its analogues. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDLOBPTEZUWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743066 | |
Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-78-0 | |
Record name | Pyridine, 5-bromo-2-(5-bromo-2-methoxyphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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